molecular formula C11H17NO B13054302 (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL

Cat. No.: B13054302
M. Wt: 179.26 g/mol
InChI Key: LQJKVQHXUMMTPL-ONGXEEELSA-N
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Description

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral amino alcohol characterized by a phenyl ring substituted with two methyl groups at the 2- and 3-positions. The stereochemistry at the 1R and 2S positions confers unique spatial and electronic properties, making it a critical intermediate in pharmaceutical synthesis. For example, analogous compounds like (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride are synthesized via three-component coupling reactions involving aryl boronic acids, demonstrating the versatility of this structural scaffold in medicinal chemistry .

The compound’s phenyl substituents influence its pharmacokinetic and pharmacodynamic profiles. Its stereochemical configuration further dictates receptor-binding specificity, as seen in related amino alcohol derivatives used as β-blocker intermediates .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1

InChI Key

LQJKVQHXUMMTPL-ONGXEEELSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H]([C@H](C)O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C(C)O)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and Precursors

The synthesis generally begins with commercially available or easily synthesized precursors such as:

Synthetic Routes

Reductive Amination
  • Process: The aldehyde group of 2,3-dimethylbenzaldehyde undergoes reductive amination with an appropriate amine source under reducing conditions.
  • Catalysts: Transition metal catalysts or catalytic hydrogenation can be used.
  • Outcome: Formation of the amino alcohol with control over stereochemistry when chiral catalysts or auxiliaries are employed.
  • Industrial Adaptation: Continuous flow reactors are sometimes utilized to improve yield and scalability.
Asymmetric Hydrogenation
  • Catalysts: Chiral rhodium or ruthenium complexes such as (S,S)-DuPHOS or Noyori’s catalysts.
  • Reaction Conditions: Hydrogenation under mild pressure (e.g., 30 psi H2) at room temperature.
  • Purpose: To install the desired stereochemistry in intermediates like acrylic acid derivatives, which are further converted to amino alcohols.
  • Example: Asymmetric hydrogenation of acrylic acid derivatives followed by esterification and reduction steps to yield chiral amino alcohols with high enantiomeric excess (>98% ee).
Chiral Resolution and Enzymatic Methods
  • Chiral Resolution: Separation of racemic mixtures using tartaric acid or other chiral resolving agents to isolate the desired enantiomer.
  • Enzymatic Kinetic Resolution: Use of lipases or transaminases to selectively react with one enantiomer, enhancing stereochemical purity.
  • Biocatalytic Cascades: Multi-step enzyme cascades, including transaminases, can synthesize amino alcohols stereoselectively, avoiding side products and improving yield.
Protecting Group Strategies
  • Protecting groups (e.g., acetyl groups) are used to block reactive sites temporarily during multi-step syntheses to prevent side reactions.
  • These groups are installed and removed in one-pot procedures to streamline synthesis and improve overall yield.

Reaction Conditions and Optimization

Step Conditions Notes
Reductive Amination Mild temperature, hydrogen or chemical reducing agents Use of chiral catalysts enhances stereoselectivity
Asymmetric Hydrogenation Room temperature, 30-65 psi H2, chiral rhodium/ruthenium catalysts High enantiomeric excess (>98% ee) achievable
Enzymatic Resolution Ambient temperature, aqueous buffer systems High selectivity, environmentally friendly
Protecting Group Manipulation Methanolic HCl, reflux or room temp One-pot installation/removal improves efficiency

Research Findings and Analytical Data

  • Enantiomeric Excess: High ee values (>98%) are reported when using chiral catalysts and enzymatic methods, confirmed by HPLC and NMR analysis (e.g., Mosher amide method).
  • Stereochemical Confirmation: Absolute configuration verified by X-ray crystallography and NMR coupling constants (vicinal H1-H2 coupling).
  • Yield: Asymmetric hydrogenation and reductive amination steps typically yield >90% of the desired product under optimized conditions.
  • Purity: Chiral HPLC and 19F-NMR of Mosher derivatives are standard for assessing enantiomeric purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive Amination 2,3-Dimethylbenzaldehyde, amine, reducing agent Straightforward, scalable Requires chiral catalyst for stereoselectivity
Asymmetric Hydrogenation Acrylic acid derivatives, chiral Rh/Ru catalyst High stereoselectivity, high yield Catalyst cost, pressure equipment needed
Enzymatic Resolution Lipases, transaminases, aqueous media Eco-friendly, high selectivity Enzyme availability, reaction time
Chiral Resolution Tartaric acid, other resolving agents Simple separation Waste of undesired enantiomer
Protecting Group Strategy Acetylation, deprotection in one pot Improves yield, prevents side reactions Additional steps required

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Applications Synthesis Method
(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL 2,3-dimethyl C₁₁H₁₇NO Pharmaceutical intermediate Multi-step asymmetric synthesis
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butyl C₁₃H₂₁NO Chiral ligand/research chemical Catalytic hydrogenation of ketones
(2S)-2-Amino-3-phenyl-1-propanol Unsubstituted phenyl C₉H₁₃NO β-blocker intermediates (e.g., propranolol) Reductive amination of ketones
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol 3-methoxy C₁₀H₁₅NO₂ TNF-α inhibitor intermediate Three-component boronic acid coupling

Key Observations :

  • Lipophilicity : The 2,3-dimethylphenyl substituent increases lipophilicity (logP ~1.8) compared to the unsubstituted phenyl analog (logP ~1.2), enhancing blood-brain barrier penetration in CNS-targeting drugs.
  • Stereochemical Specificity : The (1R,2S) configuration in the target compound contrasts with the (1S,2R) isomer of the tert-butyl derivative (), which exhibits divergent receptor-binding profiles. For instance, (1S,2R)-configured analogs show reduced β-adrenergic receptor affinity compared to (1R,2S) isomers .
  • Synthetic Efficiency : The three-component coupling method for 3-methoxyphenyl analogs (yield: 75–85%) outperforms traditional reductive amination routes (yield: 50–60%) for unsubstituted phenyl derivatives .

Impurity Profiles and Regulatory Considerations

Impurities in related compounds, such as (2RS)-1-[2-(2-methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (), highlight the importance of stereochemical purity. The (1R,2S) configuration in the target compound minimizes off-target interactions compared to racemic mixtures, which may contain pharmacologically inactive or toxic enantiomers .

Biological Activity

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral compound with significant biological implications due to its unique structure, which includes an amino group and a secondary alcohol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Understanding its biological activity is crucial for developing targeted therapies.

  • Molecular Formula: C11H17NO
  • Molecular Weight: 179.26 g/mol
  • CAS Number: 1270089-20-7
  • Density: Approximately 1.032 g/cm³
  • Boiling Point: Approximately 324.6 °C

Biological Activity Overview

The biological activity of this compound is primarily influenced by its stereochemistry and the presence of functional groups that facilitate interactions with biological targets. The compound's hydrophobic properties, attributed to the dimethylphenyl group, enhance its ability to penetrate biological membranes.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its amino and hydroxyl groups can form hydrogen bonds, which are critical for binding to these targets.

Binding Affinity Studies

Studies have demonstrated that this compound exhibits binding affinity towards several enzymes:

  • Enzyme Inhibition: The compound has been tested against various enzymes, showing promising inhibition rates. For instance, it demonstrated significant activity against Helicobacter pylori, a common pathogen associated with gastric ulcers.
CompoundTarget EnzymeIC50 (µM)Reference
This compoundH. pylori0.0068
This compoundGlutathione S-transferaseNot specified

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance or alter its biological activity. Variations in the aromatic substituents have been shown to significantly affect potency.

Case Study 1: Antibacterial Activity

A study focused on the antibacterial properties of this compound revealed that it was effective against multiple strains of H. pylori. The compound's structural features contributed to its enhanced penetration and binding to bacterial enzymes.

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, the compound was found to exhibit lower toxicity levels compared to other structurally similar compounds. This suggests a favorable therapeutic window for potential drug development.

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